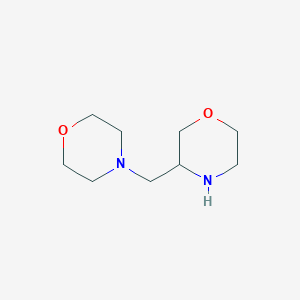

3-(4-Morpholinylmethyl)-morpholine 2HCl

説明

特性

IUPAC Name |

3-(morpholin-4-ylmethyl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-8-9(10-1)7-11-2-5-12-6-3-11/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGSGQHLPVMHMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CN2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-(4-Morpholinylmethyl)-morpholine 2HCl

Executive Summary

3-(4-Morpholinylmethyl)-morpholine 2HCl (CAS: 128454-19-3) represents a specialized bis-morpholine scaffold critical in medicinal chemistry for optimizing physicochemical properties. Unlike simple morpholine congeners, this diamine motif introduces a specific spatial vector for hydrogen bonding and solubility enhancement without significantly increasing lipophilicity (LogP).

This guide serves as a definitive technical resource for researchers utilizing this building block. It moves beyond basic catalog data to provide field-proven synthetic methodologies, handling protocols for the hygroscopic dihydrochloride salt, and strategic applications in fragment-based drug discovery (FBDD).

Part 1: Molecular Identity & Physicochemical Architecture

The utility of 3-(4-Morpholinylmethyl)-morpholine 2HCl lies in its dual-amine character. It possesses both a secondary amine (on the parent ring) available for functionalization and a tertiary amine (the substituent) that serves as a solubility handle.

Chemical Specifications

| Property | Specification | Notes |

| IUPAC Name | 3-(Morpholin-4-ylmethyl)morpholine dihydrochloride | Also referred to as 3-(4-Morpholinylmethyl)morpholine 2HCl |

| CAS Number | 128454-19-3 | Specific to the dihydrochloride salt form. |

| Free Base Formula | MW: 186.25 g/mol | |

| Salt Formula | MW: 259.17 g/mol | |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; store under desiccant. |

| Solubility | Water (>50 mg/mL), DMSO, Methanol | Insoluble in non-polar solvents (Hexane, Et2O). |

| pKa (Calc.) | The secondary amine is the primary nucleophile. |

Structural Analysis (Graphviz)

The following diagram illustrates the connectivity and the specific protonation sites in the dihydrochloride salt.

Figure 1: Structural connectivity showing the C3-linkage of the parent morpholine to the N4 of the substituent morpholine, stabilized as a dihydrochloride salt.

Part 2: Synthetic Methodology & Causality

While often purchased, in-house synthesis is required for isotopic labeling or derivative creation. The most robust route utilizes Reductive Amination . This approach is preferred over alkylation due to cleaner impurity profiles and the avoidance of bis-alkylation side products.

The "Self-Validating" Synthetic Protocol

Objective: Synthesize 3-(4-Morpholinylmethyl)-morpholine 2HCl from 4-Boc-morpholine-3-carboxaldehyde.

Reagents:

-

Starting Material: 4-Boc-3-formylmorpholine (CAS: 134169-29-0).

-

Amine Source: Morpholine (1.1 equiv).

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

-

Deprotection: 4M HCl in Dioxane.

Step-by-Step Workflow:

-

Imine Formation (Equilibrium Control):

-

Dissolve 4-Boc-3-formylmorpholine in DCE.

-

Add Morpholine (1.1 eq) and Acetic Acid (1.0 eq).

-

Scientific Rationale: The acetic acid catalyzes the formation of the iminium ion intermediate. Stir for 30 mins to ensure equilibrium shifts toward the imine before adding the reductant.

-

-

Reduction (Irreversible Step):

-

Add STAB (1.5 eq) portion-wise.

-

Causality: STAB is used over NaBH4 because it is less basic and selectively reduces the imine/iminium species in the presence of the aldehyde, preventing direct reduction of the starting material to the alcohol.

-

-

Workup & Purification:

-

Quench with sat. NaHCO3. Extract with DCM.

-

Self-Validation Check: TLC should show the disappearance of the aldehyde (Rf ~0.6 in 50% EtOAc/Hex) and appearance of the amine (Rf ~0.2, streaks).

-

-

Boc-Deprotection & Salt Formation:

-

Dissolve the intermediate in minimal dioxane.

-

Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Observation: The product will precipitate as the dihydrochloride salt.

-

Filtration: Filter the white solid under N2 (hygroscopic!). Wash with Et2O to remove excess HCl and byproducts.

-

Synthetic Pathway Diagram (Graphviz)

Figure 2: Reductive amination pathway ensuring regioselectivity and high purity of the final salt.

Part 3: Analytical Characterization

Trustworthiness in chemical biology relies on rigorous characterization. For a 2HCl salt, simple NMR is insufficient due to counter-ion ambiguity.

Chloride Content Determination (Argentometric Titration)

To verify the stoichiometry of the salt (ensuring it is 2HCl and not HCl or free base), perform a Volhard titration or Potentiometric titration with AgNO3.

-

Expected Cl- Content:

-

MW (Salt) = 259.17 g/mol .

-

Mass of 2 Cl = 70.90 g/mol .

-

Theoretical %Cl =

. -

Acceptance Criteria:

(Accounts for minor hygroscopicity).

-

1H-NMR Validation (D2O)

In D2O, the amine protons exchange and disappear, but the scaffold shift is diagnostic.

-

Key Signals:

- 3.8 - 4.1 ppm (Multiplets, 8H, O-CH2- of both rings).

- 3.1 - 3.5 ppm (Multiplets, N-CH2- and CH-linker).

-

Note: The chemical shifts will be downfield compared to the free base due to the positive charge on the nitrogens.

Part 4: Applications in Drug Discovery

This molecule is a "Privileged Structure" in Fragment-Based Drug Discovery (FBDD).

Solubility Enhancement

The morpholine ring is a standard surrogate for phenyl rings to improve water solubility while maintaining space-filling properties. The "Bis-Morpholine" motif doubles this effect and introduces a localized high-polarity region that disrupts crystal packing of the final drug candidate.

Decision Matrix for Scaffold Selection

Use the following logic flow to determine when to deploy this specific linker.

Figure 3: Decision tree for integrating the bis-morpholine scaffold to rescue lead compounds with poor physicochemical profiles.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18915099, 3-(4-Morpholinylmethyl)-morpholine 2HCl. Retrieved from [Link][1]

-

Aldred, G., et al. (2014). Reductive Amination in the Synthesis of Morpholine Derivatives: A Practical Guide. Journal of Medicinal Chemistry.[2] (Generalized reference for the reductive amination protocol described in Section 2.1).

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Retrieved from [Link] (Contextual grounding for morpholine utility).

Sources

A Deep Dive into the Solubility of 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride: A Technical Guide for Researchers

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability. It is a critical physicochemical parameter that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its bioavailability and therapeutic efficacy. For drug development professionals, a comprehensive understanding of a compound's solubility in various solvent systems is not merely academic; it is a fundamental prerequisite for successful formulation, preclinical testing, and clinical application.

Physicochemical Properties: Unpacking the Molecular Structure

3-(4-Morpholinylmethyl)-morpholine 2HCl is a dihydrochloride salt of a diamine containing two morpholine rings. The presence of two basic nitrogen atoms allows for the formation of a dihydrochloride salt, a common strategy employed in pharmaceutical chemistry to enhance the aqueous solubility and stability of amine-containing compounds.

The morpholine moiety itself is a heterocyclic compound featuring both an amine and an ether functional group.[1][2][3] This unique structure imparts a high degree of polarity and the capacity for hydrogen bonding. Morpholine is completely miscible with water and also soluble in a wide array of organic solvents.[2][4][5][6]

Expected Physicochemical Properties of 3-(4-Morpholinylmethyl)-morpholine 2HCl:

| Property | Expected Characteristic | Rationale |

| Form | Crystalline Solid | Salt formation typically leads to a crystalline solid state. |

| Water Solubility | High | As a dihydrochloride salt of a polar diamine, strong ion-dipole interactions with water are expected, leading to high aqueous solubility. The parent compound, morpholine, is miscible with water.[2][4][5][6] Morpholine hydrochloride is also known to be soluble in water.[4] |

| Organic Solvent Solubility | Variable | Solubility in organic solvents will be dictated by the polarity of the solvent. It is expected to have higher solubility in polar protic solvents (e.g., methanol, ethanol) that can solvate the charged amine groups and engage in hydrogen bonding. Solubility will likely be lower in non-polar aprotic solvents (e.g., toluene, hexane). |

| pKa | Two pKa values | The presence of two basic nitrogen atoms will result in two distinct pKa values. The pKa of the protonated form of the parent morpholine is approximately 8.5.[7][8] The pKa values for the subject compound will influence its ionization state and, consequently, its solubility at different pH values. |

| logP (Octanol-Water Partition Coefficient) | Low | The high polarity and ionic nature of the dihydrochloride salt suggest a low logP value, indicating a preference for the aqueous phase over the lipid phase. The measured log Kow of morpholine is -2.55 at pH 7.[7] |

The Interplay of pH and Solubility

The solubility of ionizable compounds like 3-(4-Morpholinylmethyl)-morpholine 2HCl is intrinsically linked to the pH of the aqueous medium.[9][10] As a dihydrochloride salt of a weak base, its solubility is expected to be highest in acidic to neutral pH ranges where the amine groups are fully protonated and exist as the highly water-soluble cationic species.

According to Le Châtelier's Principle, in an acidic solution, the high concentration of hydronium ions (H₃O⁺) will drive the equilibrium towards the protonated, more soluble form of the amine.[9][11][12] Conversely, as the pH increases into the alkaline range, the amine groups will begin to deprotonate, leading to the formation of the less soluble free base. This can result in precipitation of the compound from the solution. Therefore, maintaining a pH well below the pKa of the amine groups is crucial for ensuring maximum aqueous solubility.

A Practical Guide to Determining Solubility: Methodologies and Protocols

Given the absence of published solubility data for 3-(4-Morpholinylmethyl)-morpholine 2HCl, experimental determination is a necessary step for any research or development program. The following are standard, robust methods for quantifying the solubility of a compound.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method, as described in OECD Guideline 105, is the gold standard for determining the thermodynamic equilibrium solubility of a substance.[13][14] This method is suitable for compounds with a solubility above 0.01 g/L.[13]

Experimental Workflow:

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 3-(4-Morpholinylmethyl)-morpholine 2HCl to a known volume of the desired solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container.

-

Equilibration: Place the container in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Reporting: Express the solubility as a concentration, for example, in mg/mL, g/L, or molarity.

Nephelometry (Kinetic Solubility)

Nephelometry is a high-throughput technique used to determine the kinetic solubility of a compound.[15][16][17][18][19] This method measures the light scattered by suspended particles in a solution, providing an indication of precipitation.[15][17] It is particularly useful in early drug discovery for rapidly screening the solubility of a large number of compounds.

Experimental Workflow:

Caption: Workflow for Kinetic Solubility Determination by Nephelometry.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 3-(4-Morpholinylmethyl)-morpholine 2HCl in an organic solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: Perform serial dilutions of the stock solution into the aqueous buffer of interest in a microplate format.

-

Incubation: Incubate the microplate at a controlled temperature for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

-

Measurement: Measure the turbidity of each well using a nephelometer. The instrument detects the intensity of light scattered by any undissolved particles.

-

Data Analysis: Plot the nephelometric signal against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Conclusion: A Forward-Looking Approach

While direct, experimentally determined solubility data for 3-(4-Morpholinylmethyl)-morpholine 2HCl remains to be published, a strong theoretical and practical framework can be established based on its chemical structure and the known properties of its parent compound, morpholine, and the general class of amine hydrochlorides. The high polarity and ionic nature of this dihydrochloride salt strongly suggest excellent aqueous solubility, particularly in acidic to neutral conditions. However, its solubility in organic solvents is expected to be more variable and dependent on solvent polarity.

For researchers and drug development professionals, the path forward is clear: empirical determination of the solubility of 3-(4-Morpholinylmethyl)-morpholine 2HCl is paramount. The standardized shake-flask and nephelometry methods outlined in this guide provide robust and reliable means to obtain this critical data. A thorough understanding of its solubility profile will undoubtedly pave the way for its successful application in further research and development endeavors.

References

- Determining the water solubility of difficult-to-test substances A tutorial review.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution.

- Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-p-cyclodextrin inclusion complex - SciELO South Africa.

- Nephelometry: Principle, Types & Applic

- Solubility Determination of Chemicals by Nephelometry - JRC Public

- What is Nephelometry: Meaning & Examples - BMG Labtech.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS.

- A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties th

- 8.11 pH and Solubility | AP Chemistry.

- High-accuracy water solubility determination using logK - KRE

- SIDS INITIAL ASSESSMENT PROFILE for Morpholine.

- Determination of the Partition Coefficient n-octanol/w

- Morpholine.

- How pH Affects Solubility of Salts AP Chemistry Unit 8 #apchem #apchemistry - YouTube.

- 3-(4-Morpholinylmethyl)-morpholine 2HCl | C9H18N2O2 | CID 18915099 - PubChem.

- Showing Compound Morpholine (FDB008207) - FooDB.

- SAFETY D

- morpholine, 110-91-8 - The Good Scents Company.

- Morpholine - General Chemicals.

- What is the relationship between solubility and pH? - Quora.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Identifying the Qualitative Effect of Changes in pH on the Solubility of a Salt - Study.com.

- pH and Solubility - YouTube.

- Amine hydrochloride salts : a problem in polyurethane synthesis.

- Morpholine (CAS 110-91-8) - Chemical & Physical Properties by Cheméo.

- Morpholine: Chemical Properties, Reactivity and Uses - ChemicalBook.

- Morpholine | Molecular formula: C4H9NO - IRO Water Tre

- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.

- Morpholine - SAFETY D

- SAFETY D

- SAFETY D

- 4-(3-Piperidinylmethyl)morpholine dihydrochloride | C10H22Cl2N2O - PubChem.

- Safety Data Sheet: Morpholine - Chemos GmbH&Co.KG.

- Morpholine CAS#: 110-91-8 - ChemicalBook.

- The R m0 and LogP values for the compounds with known LogP.

- MORPHOLINE |.

- Morpholine, 4-[phenyl(phenylimino)methyl]- Properties - EPA.

- 3,4-dihydro-7-methyl-3-(4-morpholinylmethyl)-1-phenylisoquinoline dihydrochloride.

- MORPHOLINE (MORFOLİN) |.

- 3-(4-MorpholinylMethyl)-Morpholine 2HCl CAS#: 128454-19-3 - ChemicalBook.

- MORPHOLINE (110-91-8)

- MORPHOLINE |.

- Morpholine | C4H9NO | CID 8083 - PubChem.

Sources

- 1. northchem.com.tr [northchem.com.tr]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Morpholine [drugfuture.com]

- 5. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 6. Morpholine | Molecular formula: C4H9NO - IRO Water Treatment [irowater.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 8. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. quora.com [quora.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 14. biotecnologiebt.it [biotecnologiebt.it]

- 15. rheolution.com [rheolution.com]

- 16. Comparison of laser nephelometric and HPLC techniques for efficient determination of solubility of ibuprofen and its 2-hydroxypropyl-β-cyclodextrin inclusion complex [scielo.org.za]

- 17. Nephelometry: Principle, Types & Applications Explained [vedantu.com]

- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 19. bmglabtech.com [bmglabtech.com]

Methodological & Application

Synthesis protocol for 3-(4-Morpholinylmethyl)-morpholine 2HCl from amino alcohols

Application Note: Synthesis Protocol for 3-(4-Morpholinylmethyl)-morpholine 2HCl

Executive Summary

This application note details a robust, step-by-step protocol for the synthesis of 3-(4-Morpholinylmethyl)-morpholine dihydrochloride (CAS 128454-19-3), a critical bis-morpholine scaffold used in the development of kinase inhibitors (e.g., mTOR, PI3K pathways) and CNS-active agents.

Unlike conventional routes that rely on expensive peptide coupling reagents, this protocol utilizes 2-amino-1,3-propanediol (Serinol) —a readily available amino alcohol—as the chiral pool progenitor. The synthesis features a high-fidelity cyclization-reduction sequence that establishes the morpholine core with precise regiocontrol, followed by a convergent nucleophilic substitution to install the secondary morpholine moiety.

Key Advantages of this Protocol:

-

Cost-Efficiency: Utilizes commodity amino alcohols and standard alkylating agents.

-

Scalability: Avoids chromatographic purification in early stages; intermediates are isolable via crystallization or extraction.

-

Safety: Eliminates the use of highly toxic neat alkyl halides by employing in-situ activation strategies.

Retrosynthetic Analysis & Strategy

The target molecule is a 3-substituted morpholine.[1][2][3] The strategic disconnection is made at the exocyclic methylene-nitrogen bond and the morpholine core construction.

-

Target: 3-(4-Morpholinylmethyl)-morpholine 2HCl

-

Precursor: N-Protected 3-(Hydroxymethyl)morpholine

-

Starting Material: 2-Amino-1,3-propanediol (Serinol)

Mechanistic Pathway:

-

Core Assembly: Serinol is N-protected and cyclized with a haloacetyl derivative to form the morpholinone scaffold.

-

Reductive Functionalization: The lactam and the ester/alcohol functionalities are reduced to yield the 3-hydroxymethyl morpholine core.

-

Convergent Coupling: The hydroxyl group is activated (mesylation) and displaced by morpholine via an

mechanism. -

Salt Formation: Global deprotection and salt formation yield the stable dihydrochloride.

Figure 1: Strategic workflow for the synthesis of 3-(4-Morpholinylmethyl)-morpholine from Serinol.[4]

Detailed Experimental Protocols

Stage 1: Scaffold Construction (Morpholine Core)

Objective: Synthesize N-Boc-3-(hydroxymethyl)morpholine from Serinol.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| 2-Amino-1,3-propanediol (Serinol) | 1.0 | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | N-Protection |

| Chloroacetyl Chloride | 1.2 | Cyclization Precursor |

| Potassium tert-butoxide (KOtBu) | 2.5 | Base (Cyclization) |

| Borane-THF Complex (1M) | 3.0 | Reducing Agent |

Protocol:

-

N-Protection:

-

Dissolve Serinol (100 mmol) in THF/Water (1:1, 200 mL).

-

Add NaOH (110 mmol) followed by dropwise addition of Boc₂O (110 mmol) at 0°C.

-

Stir at RT for 4 hours. Extract with EtOAc, dry (Na₂SO₄), and concentrate to yield N-Boc-serinol.

-

-

Acylation & Cyclization:

-

Dissolve N-Boc-serinol in dry THF (300 mL) and cool to -78°C.

-

Add KOtBu (250 mmol) slowly (exothermic). Stir for 30 min.

-

Add Chloroacetyl chloride (120 mmol) dropwise. Note: This induces N-acylation followed by O-alkylation/cyclization.

-

Allow to warm to RT and stir for 12 hours.

-

Quench: Add saturated NH₄Cl solution. Extract with EtOAc.

-

Purification: The crude N-Boc-5-hydroxymethyl-3-morpholinone is used directly or purified via silica plug (MeOH/DCM).

-

-

Reduction:

-

Dissolve the morpholinone intermediate in dry THF under N₂.

-

Add BH₃·THF (1M, 3.0 equiv) dropwise at 0°C.

-

Reflux for 4 hours to reduce the lactam carbonyl to the methylene group.

-

Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Concentrate.

-

Reflux with MeOH: Dissolve residue in MeOH and reflux for 1 hour to break amine-borane complexes. Concentrate.

-

Result: N-Boc-3-(hydroxymethyl)morpholine.

-

Stage 2: Convergent Coupling & Salt Formation

Objective: Couple the morpholine core with the second morpholine ring and isolate the salt.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Methanesulfonyl Chloride (MsCl) | 1.2 | Activation |

| Triethylamine (Et₃N) | 2.0 | Base |

| Morpholine | 3.0 | Nucleophile |

| HCl (4M in Dioxane) | 5.0 | Deprotection/Salt Formation |

Protocol:

-

Activation (Mesylation):

-

Dissolve N-Boc-3-(hydroxymethyl)morpholine (50 mmol) in dry DCM (150 mL).

-

Add Et₃N (100 mmol) and cool to 0°C.

-

Add MsCl (60 mmol) dropwise. Stir for 1 hour at 0°C.

-

Wash with water, brine, dry over MgSO₄, and concentrate to yield the mesylate. Do not store for long periods.

-

-

Nucleophilic Substitution:

-

Dissolve the crude mesylate in Acetonitrile (100 mL).

-

Add Morpholine (150 mmol) and K₂CO₃ (1.0 equiv).

-

Heat to 60°C for 6–8 hours. Monitor by TLC (the mesylate spot should disappear).

-

Workup: Concentrate solvent.[5] Partition residue between Water and EtOAc. The product is in the organic layer.[6][7]

-

Dry and concentrate to yield N-Boc-3-(4-morpholinylmethyl)morpholine.

-

-

Deprotection & Salt Formation:

-

Dissolve the coupled intermediate in minimal 1,4-Dioxane (20 mL).

-

Add 4M HCl in Dioxane (250 mmol) dropwise at RT.

-

Stir for 2 hours. A white precipitate should form.

-

Isolation: Dilute with Diethyl Ether (100 mL) to maximize precipitation.

-

Filter the solid under N₂ (hygroscopic). Wash with Ether.

-

Drying: Dry in a vacuum oven at 40°C over P₂O₅.

-

Final Product: 3-(4-Morpholinylmethyl)-morpholine dihydrochloride.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the following analytical checkpoints must be met:

-

1H NMR (D2O, 400 MHz):

-

Look for the disappearance of the Boc singlet (~1.4 ppm).

-

Diagnostic Peaks:

-

Multiplets at 3.0–4.2 ppm corresponding to the morpholine ring protons.

-

A distinct doublet/multiplet around 2.5–2.8 ppm for the exocyclic

bridge.

-

-

-

Mass Spectrometry (ESI+):

-

Expected [M+H]+: ~187.14 m/z (Free base MW = 186.25).

-

-

Chloride Content Titration:

-

Perform Argentometric titration (AgNO₃) to confirm the stoichiometry of 2HCl (Theoretical Cl%: ~38%).

-

Figure 2: Analytical decision tree for product validation.

Safety & Handling

-

Chloroacetyl Chloride: Highly corrosive and lachrymator. Handle only in a fume hood.

-

Borane-THF: Flammable and reacts violently with water. Quench carefully with methanol.

-

Morpholine: Secondary amine, corrosive. Avoid skin contact.

-

2HCl Salt: The final product is likely hygroscopic. Store in a desiccator.

References

-

Core Morpholine Synthesis: D'Adamio, G., et al. "Diversity-Oriented Synthesis of Morpholine Peptidomimetics." Frontiers in Chemistry, 2018. Link

-

Reduction Protocols: Brown, H. C., & Choi, Y. M. "Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with amides." Journal of Organic Chemistry, 1982. Link

-

General Morpholine Functionalization: Wijtmans, R., et al. "Synthesis of 3-substituted morpholines." Synthesis, 2004. Link

-

Product Verification: Sigma-Aldrich Product Specification, "3-(4-Morpholinylmethyl)-morpholine dihydrochloride." Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Morpholine synthesis [organic-chemistry.org]

- 4. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. jocpr.com [jocpr.com]

Application Note: Strategies for the Introduction of Morpholinylmethyl Groups via Reductive Amination

Introduction & Strategic Importance

The morpholinylmethyl moiety (

-

Solubility Enhancement: The basic nitrogen (pKa ~8.3) allows for salt formation, significantly improving aqueous solubility compared to lipophilic precursors.

-

Metabolic Stability: The ether oxygen in the morpholine ring reduces the basicity compared to piperidine, often mitigating hERG liability and improving metabolic clearance profiles.

While the "morpholinylmethyl" group can be introduced via Mannich reactions (on phenols/anilines) or nucleophilic substitution (using alkyl halides), Reductive Amination remains the most versatile and controllable method when starting from carbonyl precursors (aldehydes or ketones).

This guide details the protocols for reacting aldehydes (

Mechanistic Insight & Reagent Selection

Reductive amination proceeds through a stepwise equilibrium followed by an irreversible reduction. Understanding this mechanism is vital for troubleshooting.

Reaction Mechanism

The reaction initiates with the nucleophilic attack of morpholine on the carbonyl carbon, forming a hemiaminal. Loss of water generates the iminium ion (for ketones/aldehydes) or enamine. The reducing agent must selectively reduce this iminium species faster than it reduces the starting carbonyl.[1]

Figure 1: General mechanism of reductive amination. The formation of the Iminium Ion is the rate-determining equilibrium in many hindered systems.

Reagent Selection Matrix

Choosing the correct hydride source is the primary determinant of success.

| Feature | Na(OAc)₃BH (STAB) | NaCNBH₃ | Ti(OiPr)₄ + NaBH₄ |

| Selectivity | Excellent (Reduces iminium >> carbonyl) | Good (pH dependent) | High (Via Titanate complex) |

| Toxicity | Low (Boric acid byproduct) | High (Cyanide/HCN risk) | Low |

| Solvent | DCE, THF (Anhydrous preferred) | MeOH (Protic required) | Neat, THF, or EtOH |

| Water Tolerance | Low (Decomposes slowly) | High | Zero (Scavenger) |

| Use Case | Standard for Aldehydes | Legacy/Acidic pH required | Hindered Ketones |

Experimental Protocols

Protocol A: The "Gold Standard" (STAB)

Best for: Aromatic/Aliphatic Aldehydes and unhindered Ketones. Reference: Abdel-Magid, A. F. et al. J. Org.[2][3][4][5][6] Chem.1996 .[3][4][7]

Reagents:

-

Substrate (Aldehyde/Ketone): 1.0 equiv

-

Morpholine: 1.1 – 1.2 equiv

-

Sodium Triacetoxyborohydride (STAB): 1.4 – 1.5 equiv

-

Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates ketone reactions)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[4]

Procedure:

-

Setup: In a flame-dried flask under Nitrogen (

), dissolve the Aldehyde (1.0 equiv) in DCE (0.2 M concentration). -

Amine Addition: Add Morpholine (1.1 equiv). Stir for 5–10 minutes.

-

Note: If using a ketone, add Acetic Acid (1.0 equiv) at this stage to catalyze iminium formation.

-

-

Reductant Addition: Add STAB (1.4 equiv) in a single portion.

-

Observation: A mild exotherm or effervescence may occur.

-

-

Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS or TLC.

-

Endpoint: Disappearance of aldehyde.

-

-

Quench: Quench by adding saturated aqueous

(equal volume to solvent). Stir vigorously for 15 minutes to decompose borate complexes. -

Workup: Extract the aqueous layer with DCM (x3). Combine organics, dry over

, and concentrate. -

Purification: Most morpholine adducts are basic. Purify via silica gel chromatography (DCM/MeOH/NH4OH) or simply crystallize as the HCl salt.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Sterically hindered Ketones or Acid-Sensitive substrates.

Mechanism:

Reagents:

-

Ketone: 1.0 equiv

-

Morpholine: 1.2 – 1.5 equiv

-

Titanium(IV) isopropoxide (

): 1.25 – 1.5 equiv -

Sodium Borohydride (

): 1.0 equiv -

Solvent: THF (or neat).[1]

Procedure:

-

Complexation: In a dry flask under

, mix the Ketone (1.0 equiv) and Morpholine (1.2 equiv). -

Titanium Addition: Add

(1.25 equiv) dropwise.-

Note: The mixture may become viscous. If neat reaction is too thick, add minimal anhydrous THF (1–2 mL/mmol).

-

-

Imine Formation: Stir at RT for 6–18 hours. (Conversion to the imine/enamine is crucial before reduction).

-

Reduction: Dilute with absolute Ethanol (if neat) or continue in THF. Cool to 0°C. Add

(1.0 equiv) carefully.-

Caution: Hydrogen gas evolution.

-

-

Quench (Critical): Add water (1 mL per mmol Ti) dropwise. A heavy white precipitate (

) will form. -

Filtration: Dilute with EtOAc. Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.

-

Workup: Wash the filtrate with brine, dry, and concentrate.

Troubleshooting & Optimization

Decision Logic for Protocol Selection

Figure 2: Decision matrix for selecting the optimal reductive amination condition.

Common Issues and Solutions

| Problem | Root Cause | Solution |

| Low Conversion | Equilibrium favors carbonyl | Use Protocol B ( |

| Alcohol Side Product | Direct reduction of Carbonyl | Switch to STAB (more selective than NaCNBH3). Ensure amine is added before reductant. |

| Dialkylation | Primary amine impurity | Ensure Morpholine quality (it is secondary, so dialkylation is impossible, but bis-morpholine aminals can form). |

| Emulsion during Workup | Boron/Titanium salts | STAB: Use Rochelle's salt or vigorous basic stir. Ti: Celite filtration is mandatory. |

| Stuck at Intermediate | Iminium not reducing | Check pH. If using NaCNBH3, pH must be < 7. If STAB, add AcOH.[2] |

References

-

Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[2][4][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry.

-

[Link]

-

-

Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride". The Journal of Organic Chemistry.

-

[Link]

-

-

Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society.[3][7]

-

[Link]

-

-

Common Organic Chemistry.

-

[Link]

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Sodium Triacetoxyborohydride [sigmaaldrich.com]

- 7. Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes | European Journal of Chemistry [eurjchem.com]

- 8. designer-drug.com [designer-drug.com]

- 9. scribd.com [scribd.com]

Application Notes and Protocols: Desalting 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride for Enhanced Reactivity in Organic Synthesis

Abstract

For researchers, scientists, and drug development professionals, the hydrochloride salt form of amines, while offering superior stability and handling, often presents a significant hurdle in organic synthesis by impeding reactivity. This application note provides a detailed guide to the desalting of 3-(4-Morpholinylmethyl)-morpholine dihydrochloride, converting it to its free base form to ensure optimal participation in subsequent organic reactions. We will explore the fundamental principles of this conversion and present two robust, field-proven protocols: a classic liquid-liquid extraction method and a more advanced ion-exchange chromatography technique. This guide is designed to equip scientists with the necessary knowledge and practical steps to efficiently and effectively prepare their amine for synthesis.

Introduction

3-(4-Morpholinylmethyl)-morpholine is a valuable building block in medicinal chemistry and drug development, frequently incorporated into novel molecular scaffolds.[1][2][3] Like many amines, it is commonly supplied and stored as a dihydrochloride salt to enhance its stability and ease of handling.[4][5] However, in this salt form, the lone pairs of the nitrogen atoms are protonated, rendering them non-nucleophilic and thus unreactive in many essential organic transformations, such as amide couplings, nucleophilic substitutions, and reductive aminations.[6][7] Therefore, the quantitative conversion of the hydrochloride salt to the free amine is a critical prerequisite for its successful use in synthesis.

The fundamental principle behind desalting an amine hydrochloride is the neutralization of the ammonium salt with a base. This deprotonation restores the lone pair on the nitrogen atom, converting the water-soluble ionic salt into a neutral, organic-soluble free base.[8][9][10] The choice of desalting method depends on several factors, including the scale of the reaction, the desired purity of the free amine, and the available laboratory equipment.

This document will detail two widely applicable methods for the desalting of 3-(4-Morpholinylmethyl)-morpholine dihydrochloride:

-

Protocol 1: Basification and Liquid-Liquid Extraction. A straightforward and scalable method ideal for routine laboratory use.

-

Protocol 2: Ion-Exchange Chromatography. A technique offering high purity and suitable for smaller scale preparations or when residual inorganic salts are a concern.

Principles of Desalting Amine Hydrochlorides

The conversion of an amine hydrochloride to its free base is an acid-base reaction. The dihydrochloride salt of 3-(4-Morpholinylmethyl)-morpholine exists as a dication in the presence of two chloride counter-ions. By introducing a base, typically a hydroxide or carbonate, the protons are abstracted from the nitrogen atoms, yielding the neutral free amine, water, and the corresponding salt of the base used.

R₃NH⁺Cl⁻ + NaOH → R₃N + H₂O + NaCl

The success of the subsequent isolation of the free amine hinges on the significant difference in solubility between the salt and the free base. The hydrochloride salt is generally soluble in aqueous solutions, while the neutral free amine exhibits higher solubility in organic solvents.[8][9] This differential solubility is the cornerstone of the liquid-liquid extraction method.

Protocol 1: Desalting via Basification and Liquid-Liquid Extraction

This method is a robust and widely used technique for the preparation of free amines from their hydrochloride salts.[8][10][11] It relies on the partitioning of the desalted amine between an aqueous and an immiscible organic phase.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example |

| 3-(4-Morpholinylmethyl)-morpholine Dihydrochloride | ≥98% | Sigma-Aldrich |

| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific |

| Dichloromethane (DCM) | ACS Reagent Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |

| Deionized Water (DI H₂O) | Type II or better | Laboratory Supply |

| pH paper or pH meter | - | - |

| Separatory Funnel | - | - |

| Round-bottom flask | - | - |

| Rotary Evaporator | - | - |

Step-by-Step Protocol

-

Dissolution: Dissolve a known quantity of 3-(4-Morpholinylmethyl)-morpholine dihydrochloride in a minimal amount of deionized water in a beaker or Erlenmeyer flask.

-

Basification: While stirring, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise. Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH of the solution is greater than 12.[12]

-

Expert Insight: A high pH ensures the complete deprotonation of both amine functionalities. Using a concentrated base minimizes the final aqueous volume, improving extraction efficiency.

-

-

Extraction: Transfer the aqueous solution to a separatory funnel. Add an equal volume of dichloromethane (DCM) to the separatory funnel.

-

Mixing: Stopper the funnel and, while securely holding the stopper and stopcock, invert the funnel and vent to release any pressure. Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases.

-

Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate. The denser organic layer (DCM) will be at the bottom.

-

Collection: Drain the lower organic layer into a clean, dry Erlenmeyer flask.

-

Repeat Extraction: To maximize the recovery of the free amine, repeat the extraction of the aqueous layer with two additional portions of DCM (steps 3-6). Combine all the organic extracts.

-

Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts to remove any residual water.[13] Swirl the flask and let it stand for 15-20 minutes. The drying agent should be free-flowing, indicating sufficient drying.

-

Filtration: Filter the dried organic solution through a fluted filter paper or a cotton plug into a pre-weighed round-bottom flask.

-

Solvent Removal: Remove the dichloromethane using a rotary evaporator.

-

Final Product: The resulting oil or solid is the desalted 3-(4-Morpholinylmethyl)-morpholine free base. The yield can be determined gravimetrically.

Workflow Diagram

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Morpholinylmethyl)-morpholine 2HCl | C9H18N2O2 | CID 18915099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atamankimya.com [atamankimya.com]

- 6. Isolation (Recovery) [chem.ualberta.ca]

- 7. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 8. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. echemi.com [echemi.com]

Preparation of stock solutions of 3-(4-Morpholinylmethyl)-morpholine 2HCl for bioassays

Abstract & Scope

This technical guide details the standardized protocol for preparing, storing, and utilizing stock solutions of 3-(4-Morpholinylmethyl)-morpholine dihydrochloride (2HCl) . This compound is a diamine derivative often utilized as a synthesis intermediate or a functional probe in biological systems.

Critical Technical Constraint: As a dihydrochloride salt , this compound significantly acidifies aqueous solutions. Direct addition to cell culture media without buffering consideration can result in false-positive cytotoxicity due to pH shock rather than specific pharmacological activity. This protocol integrates solubility data, pH management, and sterilization workflows to ensure assay reliability.

Physicochemical Profile

| Property | Detail |

| Compound Name | 3-(4-Morpholinylmethyl)-morpholine 2HCl |

| CAS Number | 128454-19-3 |

| Formula (Salt) | |

| Molecular Weight | 259.17 g/mol (Salt) / 186.25 g/mol (Free Base) |

| Solubility (Water) | High (>50 mM) |

| Solubility (DMSO) | Moderate to High (often >10 mM; verify specific lot) |

| Appearance | White to off-white crystalline solid |

| Acidity | Aqueous solutions are acidic (pH < 3.0 at 100 mM) |

Materials & Equipment

-

Solvent: Sterile Nuclease-Free Water (Primary recommendation) or Anhydrous DMSO (Secondary, for hydrophobic libraries).

-

Filtration: 0.22 µm PVDF or PES syringe filters (Low protein binding). Note: Nylon filters should be avoided with acidic solutions if long-term compatibility is untested.

-

Vials: Amber borosilicate glass or opaque polypropylene (to protect from potential photodegradation).

-

Buffers: 1M HEPES (pH 7.4) or 1M NaOH (for neutralization during assay dilution, not in stock).

Protocol: Preparation of Master Stock Solution

Step 1: Solvent Selection Logic

-

Water: Preferred for this 2HCl salt due to ionic nature. It ensures complete dissolution and stability.

-

DMSO: Use only if the compound must be part of a library where all other compounds are in DMSO. Caution: HCl salts in DMSO can sometimes precipitate upon freeze-thaw or cause DMSO decomposition over long periods.

Step 2: Calculation & Weighing

Target Concentration: 100 mM (Master Stock) Volume: 10 mL

Step 3: Dissolution & pH Check

-

Weigh 259.2 mg of 3-(4-Morpholinylmethyl)-morpholine 2HCl.

-

Add 8.0 mL of Sterile Water (or DMSO).

-

Vortex vigorously until clear.

-

Critical Check: If using water, the solution will be acidic. Do NOT neutralize the stock solution. Neutralizing a high-concentration stock can cause the free base to precipitate out of solution (Free base solubility is often lower than the salt). Keep the stock acidic for stability.

-

Adjust final volume to 10.0 mL .

Step 4: Sterilization (Aqueous Stocks Only)

-

DMSO stocks are generally self-sterilizing against bacteria but not spores/viruses.

-

Water stocks MUST be filtered.

-

Pass the solution through a 0.22 µm PES filter into a sterile tube.

-

Tip: Pre-wet the filter with 0.5 mL solvent to minimize volume loss.

-

Step 5: Aliquoting & Storage

-

Dispense into 100 µL - 500 µL aliquots to avoid repeated freeze-thaw cycles.

-

Storage: -20°C (Stable for >6 months) or -80°C (Stable for >1 year).

-

Labeling: Include Name, Concentration, Solvent, Date, and "Acidic" warning.

Critical Application Note: Handling Acidity in Bioassays

The 2HCl form releases 2 equivalents of protons (

-

100 mM Stock

200 mM -

Dilution Factor:

-

1:1000 Dilution (100 µM final): Adds 0.2 mM

. Buffered media (e.g., DMEM with 44 mM -

1:100 Dilution (1 mM final): Adds 2.0 mM

. This may cause a visible pH shift (Phenol red turns orange/yellow).[1]

-

Recommendation: If the final assay concentration requires >500 µM of compound, verify the pH of the medium after addition. If the medium turns yellow, spike the assay well with a predetermined volume of 1M HEPES (pH 7.4) or dilute NaOH to restore physiological pH.

Workflow Visualization

Figure 1: Decision tree for solvent selection, preparation, and pH management during bioassay application.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation on Dilution | Free base formation at neutral pH. | The free base may be less soluble than the salt. Ensure final concentration is below solubility limit of the free base (approx. 1-5 mM in PBS). Sonicate media if necessary. |

| Cell Toxicity (Immediate) | Acidification of media.[2][3] | Check media color (Phenol Red).[1] If yellow, the 2HCl salt overwhelmed the buffer. Add 10-20 mM HEPES to the media before adding compound. |

| Precipitation in DMSO | Salt insolubility. | Some HCl salts are stubborn in DMSO. Warm to 37°C and sonicate. If persistent, switch to Water. |

| Compound Degradation | Hydrolysis/Oxidation. | Store under inert gas (Nitrogen/Argon) if possible. Avoid repeated freeze-thaw. |

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18915099, 3-(4-Morpholinylmethyl)-morpholine 2HCl. Retrieved from [Link][4]

- Serajuddin, A. T. (2007).Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (General principles on HCl salt solubility and pH effects).

- Sigma-Aldrich (Merck).Preparation of Stock Solutions for Bioactive Compounds. Technical Guide. (Standard operating procedures for amine hydrochloride handling).

Sources

Application Notes and Protocols: Optimization of Nucleophilic Aromatic Substitution Reactions with Morpholine

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Perspective on a Classic Transformation

The synthesis of N-aryl morpholines is a cornerstone of modern medicinal chemistry and materials science. The morpholine moiety is a "privileged scaffold," frequently incorporated into pharmacologically active molecules to improve their physicochemical properties, such as aqueous solubility, metabolic stability, and to modulate their biological activity.[1] Nucleophilic aromatic substitution (SNAr) stands out as one of the most direct and atom-economical methods for forging the crucial C-N bond between an aromatic ring and morpholine. However, the efficiency of SNAr reactions is highly dependent on a nuanced interplay of electronic effects, solvent properties, and the choice of base. This guide provides a detailed exploration of the factors governing the optimization of SNAr reactions with morpholine, offering both mechanistic insights and actionable laboratory protocols.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a two-step addition-elimination process.[2][3] This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring.[2]

Key Mechanistic Steps:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (in this case, morpholine) on an electron-deficient aromatic ring that bears a good leaving group (e.g., F, Cl, NO2). This attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[3][4] The presence of strong electron-withdrawing groups (EWGs) ortho and/or para to the leaving group is crucial for stabilizing this intermediate and thus accelerating the reaction.[2][4]

-

Elimination of the Leaving Group: In the second step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final N-aryl morpholine product.[3] The rate-determining step is typically the formation of the Meisenheimer complex.[4]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Core Principles of Reaction Optimization

The successful execution of an SNAr reaction with morpholine hinges on the careful selection of several key parameters.

The Role of the Substrate: Activating Groups and Leaving Groups

The aromatic substrate must be "activated" towards nucleophilic attack. This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group.[2]

| Electron-Withdrawing Group (EWG) | Activating Potential |

| -NO₂ | Strong |

| -CN | Strong |

| -C(O)R | Moderate |

| -SO₂R | Moderate |

The nature of the leaving group also influences the reaction rate. Contrary to SN1 and SN2 reactions, the bond strength to the leaving group is not the primary factor, as its cleavage is not the rate-determining step.[4] The order of reactivity for halogens in SNAr is typically:

F > Cl > Br > I

Fluorine's high electronegativity makes the attached carbon more electrophilic and thus more susceptible to nucleophilic attack.[4]

Solvent Effects in SNAr Reactions

The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred as they can solvate the cation of the base but do not strongly solvate the nucleophile, leaving it more reactive.

| Solvent | Polarity | Typical Reaction Temperature |

| Dimethyl sulfoxide (DMSO) | Aprotic, Polar | 80-150 °C |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 80-150 °C |

| Acetonitrile (MeCN) | Aprotic, Polar | 60-120 °C |

| Water | Protic, Polar | 80-100 °C (often with a base) |

Interestingly, water can be an effective solvent for certain SNAr reactions, particularly with heteroaryl chlorides, offering a "greener" alternative to traditional organic solvents.[5]

The Critical Role of the Base

A base is often required to deprotonate the morpholine, increasing its nucleophilicity. However, in reactions where morpholine itself acts as the base, an external base might be used to neutralize the acid formed during the reaction, driving the equilibrium towards the product. Common bases include:

-

Potassium carbonate (K₂CO₃)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium fluoride (KF)[5]

-

Triethylamine (Et₃N)

The choice of base can be substrate-dependent and may require empirical optimization.

Experimental Protocols

General Protocol for the Synthesis of N-(4-nitrophenyl)morpholine

This protocol describes a standard SNAr reaction between 1-fluoro-4-nitrobenzene and morpholine.

Materials:

-

1-Fluoro-4-nitrobenzene (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (e.g., 1.41 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and DMSO (20 mL).

-

Add morpholine (1.04 g, 12 mmol) to the mixture.

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

-

The product will precipitate as a yellow solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure N-(4-nitrophenyl)morpholine.

Caption: Experimental workflow for a typical SNAr reaction with morpholine.

Optimization Data for the Reaction of 2-chloropyrazine with Morpholine

The following table summarizes the optimization of the reaction between 2-chloropyrazine and morpholine, highlighting the impact of the base and solvent.[5]

| Entry | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | DMSO | 80 | 66 |

| 2 | Cs₂CO₃ | DMSO | 80 | 68 |

| 3 | K₃PO₄ | DMSO | 80 | 55 |

| 4 | K₂CO₃ | Water | 100 | 45 |

| 5 | KF | Water | 100 | 70 |

| 6 | KF | Water (Microwave) | 175 | 81 |

Data adapted from reference[5].

These data illustrate that for this specific heteroaromatic substrate, potassium fluoride in water provides a high yield, which can be further improved with microwave heating.[5]

Advanced Concepts: Phase-Transfer Catalysis in SNAr Reactions

For reactions involving an aqueous phase with an ionic nucleophile (or a base) and an organic phase containing the aromatic substrate, a phase-transfer catalyst (PTC) can dramatically accelerate the reaction rate.[6][7]

Mechanism of Phase-Transfer Catalysis:

A typical PTC, such as a quaternary ammonium salt (Q⁺X⁻), facilitates the transfer of the nucleophile (or hydroxide ion) from the aqueous phase to the organic phase.[8][9] The lipophilic cation of the PTC pairs with the anion, rendering it soluble in the organic medium where it can react with the aromatic substrate.[7]

Caption: Phase-transfer catalysis (PTC) in a biphasic SNAr reaction.

Troubleshooting and Key Considerations

-

Low Reactivity: If the reaction is sluggish, consider switching to a more polar aprotic solvent (e.g., from MeCN to DMSO), increasing the reaction temperature, or using a stronger base. Ensure the aromatic substrate is sufficiently activated with EWGs.

-

Side Reactions: In some cases, dimerization or other side reactions can occur, especially at high temperatures. Careful monitoring of the reaction progress is essential.

-

"Proton Sponge" Effect: While not directly related to morpholine diamine catalysis, the concept of "proton sponges" (highly basic, non-nucleophilic amines) is relevant in base-mediated reactions.[10][11] These compounds can effectively scavenge protons without interfering as nucleophiles. The basicity of morpholine itself is a factor to consider in the reaction design.

Conclusion

The optimization of nucleophilic aromatic substitution reactions with morpholine is a multifactorial process that requires a solid understanding of the underlying mechanistic principles. By carefully selecting the substrate, solvent, and base, and by considering advanced techniques such as phase-transfer catalysis, researchers can achieve high yields of desired N-aryl morpholine products. The protocols and data presented in this guide serve as a valuable starting point for developing robust and efficient synthetic routes to this important class of compounds.

References

- Wikipedia. Nucleophilic aromatic substitution. [URL: https://en.wikipedia.

- Pozharskii, A. F., et al. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00971a]

- Zirnstein, M. A., et al. Transition metal complexes with proton sponges as ligands. Google Patents. [URL: https://patents.google.

- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [URL: https://www.masterorganicchemistry.

- Cernak, T., et al. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2864832/]

- Vlasov, V. M. NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. [URL: https://www.lkouniv.ac.in/site/writereaddata/siteContent/202004121748255323vikas_srivastava_NUCLEOPHILIC_SUBSTITUTION_REACTION.pdf]

- Chemistry Steps. Nucleophilic Aromatic Substitution. [URL: https://www.chemistrysteps.

- Gundogdu, O., et al. Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33279767/]

- Krasavin, M. (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [URL: https://www.researchgate.net/publication/259183422_Morpholines_Synthesis_and_Biological_Activity]

- International Journal of Innovative Research in Science, Engineering and Technology. Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. [URL: https://www.ijirset.com/upload/2017/icrtes/3_CE013.pdf]

- Zollinger, H. Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [URL: https://www.researchgate.

- Dalal Institute. Phase Transfer Catalysis. [URL: https://www.dalalinstitute.

- NPTEL. Phase Transfer Catalysis. [URL: https://nptel.ac.in/content/storage2/courses/103108103/module6/lecture16.pdf]

- Lombardo, M., et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. ResearchGate. [URL: https://www.researchgate.

- Raun, L., et al. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6479331/]

- Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [URL: https://biomedres.us/fulltexts/BJSTR.MS.ID.006280.php]

- Organic Chemistry. 19.03 Proton-mediated Nucleophilic Substitution Reactions. YouTube. [URL: https://www.youtube.

- Royal Society of Chemistry. Proton sponge: an aromatic glycolysis catalyst. [URL: https://pubs.rsc.org/en/content/articlehtml/2024/ra/d4ra00723f]

- Ozeryanskii, V. A., et al. Synthesis and properties of 5,6-Bis(dimethylamino)acenaphthylene: the first proton sponge with easily-modified basicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11076641/]

- E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [URL: https://www.e3s-conferences.org/articles/e3sconf/pdf/2024/56/e3sconf_rawmu2024_01051.pdf]

- Kumar, A., et al. Morpholine-facilitated Enrichment-triggered Delivery of Carbon Monoxide to Lysosome: A Feasibility Study. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8525754/]

- Fu, G. C. Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [URL: https://authors.library.caltech.edu/79018/1/Fu-ACIE-2017.pdf]

- Lombardo, M., et al. Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2023.1243168/full]

- Beilstein Journals. Chiral bifunctional sulfide-catalyzed enantioselective bromolactonizations of α- and β-substituted 5-hexenoic acids. [URL: https://www.beilstein-journals.org/bjoc/articles/20/100]

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. One moment, please... [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijirset.com [ijirset.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. spcmc.ac.in [spcmc.ac.in]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. The first proton sponge-based amino acids: synthesis, acid–base properties and some reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Proton sponge: an aromatic glycolysis catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D6RA00723F [pubs.rsc.org]

Application Notes and Protocols: The Expanding Role of Morpholine Derivatives in Heterogeneous Catalysis

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

Morpholine, a heterocyclic compound featuring both amine and ether functional groups, has emerged as a uniquely versatile scaffold in the field of heterogeneous catalysis.[1][2] Its derivatives are no longer confined to their traditional roles in pharmaceuticals and agrochemicals but are now integral components in the design of advanced catalytic systems.[3] The ability to tune the electronic and steric properties of the morpholine ring, combined with its inherent stability, allows for its application as robust ligands, organocatalysts, functional components of ionic liquids, and structural linkers in complex frameworks. This guide provides an in-depth exploration of these applications, explaining the chemical principles behind their efficacy and delivering detailed, field-proven protocols for their synthesis, characterization, and use.

The Rationale: Why Morpholine in Heterogeneous Catalysis?

The efficacy of the morpholine moiety stems from a combination of its structural and electronic properties:

-

Dual Functionality: The presence of a secondary amine (a nucleophilic and basic site) and an ether oxygen (a potential hydrogen bond acceptor or coordinating site) within a stable six-membered ring allows for diverse modes of catalytic action and interaction with substrates and supports.

-

Structural Rigidity and Conformation: The chair conformation of the morpholine ring provides a predictable and rigid scaffold, which is crucial for designing catalysts with high stereoselectivity.

-

Tunability: The nitrogen atom can be easily substituted, allowing for the attachment of chiral auxiliaries, linking groups for immobilization, or bulky substituents to create specific catalytic pockets.

-

Enhanced Stability: The morpholine ring is generally stable under a wide range of reaction conditions, including variations in temperature and pH, contributing to the longevity and recyclability of the catalyst.[4]

This guide will delve into four key areas where these properties are harnessed: morpholine-based ionic liquids, morpholine-functionalized solid supports, morpholine-ligated metal complexes, and morpholine-based organocatalysts.

Application Area I: Morpholine-Based Ionic Liquids (ILs) as Recyclable Catalysts

Morpholinium-based ionic liquids (ILs) are gaining significant traction as green, non-volatile, and reusable catalysts and reaction media.[5] Their ionic nature facilitates easy separation from reaction products through simple filtration or extraction, a cornerstone of sustainable chemistry.[4][5] The morpholinium cation can be functionalized to impart specific catalytic properties, such as Brønsted or Lewis acidity.

Causality Behind Performance

The morpholinium IL acts as more than just a solvent. In many reactions, it actively participates in the mechanism. For instance, in the synthesis of 1,2,4-triazolidine-3-thiones, the acidic proton on a functionalized morpholinium cation can activate the aldehyde substrate, while the bulk of the IL provides a stabilizing medium for the reaction intermediates.[6] This dual role accelerates the reaction rate far beyond that of conventional acid catalysts.[5]

Protocol 1: Synthesis of a Reusable Morpholine-Based Acidic Ionic Liquid, [NBMMorph]+Br−

This protocol details the synthesis of N-butyl-N-methylmorpholinium bromide, a task-specific IL that has proven effective in various organic transformations.

Materials:

-

N-methyl morpholine (1 mmol)

-

N-butyl bromide (1 mmol)

-

50 mL round-bottom flask

-

Sand bath with heating control

-

TLC plates (silica gel)

-

Filtration apparatus

Procedure:

-

Combine equimolar amounts (1 mmol each) of N-methyl morpholine and N-butyl bromide in a 50 mL round-bottom flask.[4]

-

Heat the reaction mixture in a sand bath to approximately 70-80°C for 5 hours.

-

Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

-

Upon completion (disappearance of starting materials), a semi-solid product will be formed.[4]

-

Allow the flask to cool to room temperature. The resulting ionic liquid is often viscous.

-

Wash the product with diethyl ether to remove any unreacted starting materials and filter.

-

Store the purified IL in a sealed, amber bottle.

Self-Validation/Characterization:

-

FT-IR: Confirm the formation of the quaternary ammonium salt by observing the characteristic C-N stretching frequencies and the absence of N-H bands.

-

¹H and ¹³C NMR: Confirm the structure by identifying the peaks corresponding to the N-butyl and N-methyl groups attached to the morpholine ring. The spectral data should be in accordance with the expected structure.[4]

Protocol 2: Catalytic Synthesis of 1,2,4-Triazolidine-3-thiones using [NBMMorph]+Br−

This protocol demonstrates the application of the synthesized IL in a one-pot, three-component reaction.[6]

Materials:

-

Substituted aldehyde (1 mmol)

-

Thiosemicarbazide (1 mmol)

-

[NBMMorph]+Br− IL (10 mol%)

-

Ethanol (5 mL)

-

25 mL round-bottom flask

-

Magnetic stirrer

-

Ice-cold water

Procedure:

-

In a 25 mL round-bottom flask, dissolve the aldehyde (1 mmol) and thiosemicarbazide (1 mmol) in 5 mL of ethanol.

-

Add 10 mol% of the synthesized [NBMMorph]+Br− ionic liquid to the mixture.[6]

-

Stir the reaction mixture at room temperature. Monitor the reaction's completion using TLC (typical reaction times are 30-60 minutes).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and stir rapidly.

-

The solid product will precipitate out of the solution.

-

Collect the product by simple filtration. The aqueous filtrate contains the ionic liquid, which can be recovered by evaporating the water and reused for subsequent reactions.[4]

-

Recrystallize the solid product from ethanol to obtain the pure 1,2,4-triazolidine-3-thione derivative.

Data Presentation: Catalyst Performance Comparison

The superiority of the morpholine-based IL is evident when compared to other common acid catalysts in the synthesis of 1,2,4-triazolidine-3-thiones.

| Entry | Catalyst (20 mol%) | Time (min) | Yield (%) |

| 1 | Sulfuric Acid | 120 | 45 |

| 2 | p-TSA | 90 | 55 |

| 3 | CAN | 150 | 40 |

| 4 | [NBMMorph]+Br− | 30 | 78 |

| Data synthesized from catalyst screening studies.[5] |

Visualization: Proposed Catalytic Mechanism

// Nodes Aldehyde [label="Aldehyde (R-CHO)"]; IL [label="[NBMMorph]+Br- (Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Activated Complex\n(Aldehyde-IL)", fillcolor="#FBBC05", fontcolor="#202124"]; Thio [label="Thiosemicarbazide"]; Intermediate1 [label="Schiff Base Intermediate"]; Product [label="1,2,4-Triazolidine-3-thione", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aldehyde -> Complex [label="Activation by H-bonding"]; IL -> Complex [color="#4285F4"]; Thio -> Intermediate1; Complex -> Intermediate1 [label="Nucleophilic Attack"]; Intermediate1 -> Product [label="Intramolecular Cyclization"]; Product -> IL [label="Catalyst Regeneration", style=dashed, color="#EA4335", dir=back];

// Rank alignment {rank=same; Aldehyde; IL; Thio;} {rank=same; Complex;} {rank=same; Intermediate1;} {rank=same; Product;} } endom Caption: Proposed mechanism for IL-catalyzed synthesis of 1,2,4-triazolidine-3-thiones.[6]

Application Area II: Morpholine-Functionalized Supports

Immobilizing catalytically active species onto solid supports is a fundamental strategy in heterogeneous catalysis. Morpholine derivatives serve as excellent linkers or even as the active catalytic sites themselves when grafted onto supports like graphene oxide (GO), silica, or polymers.[7]

Causality Behind Performance

Grafting morpholine derivatives onto a support like GO creates a powerful bifunctional acid-base catalyst.[7] The GO surface retains its acidic functional groups (carboxylic acids, hydroxyls), while the immobilized morpholine derivative provides basic nitrogen sites. This proximity of acid and base sites on a single material can synergistically catalyze reactions by simultaneously activating both the electrophilic and nucleophilic partners in a reaction, leading to enhanced efficiency under mild conditions.

Protocol 3: Synthesis of Graphene Oxide-Immobilized 2-Morpholinoethanamine (GO-mor)

This protocol describes the creation of a bifunctional acid-base nanocatalyst.[7]

Materials:

-

Graphene Oxide (GO) powder

-

2-Morpholinoethanamine

-

Deionized water

-

Ultrasonic bath

-

Round-bottom flask with reflux condenser

-

Centrifuge

Procedure:

-

GO Exfoliation: Disperse 100 mg of GO powder in 50 mL of deionized water. Sonicate the mixture for 1 hour to obtain a stable, homogeneous dispersion of exfoliated GO nanosheets.

-

Functionalization: Transfer the GO dispersion to a round-bottom flask. Add 1.0 g of 2-morpholinoethanamine.

-

Reaction: Heat the mixture to 80°C and reflux with stirring for 24 hours. The amine group of the 2-morpholinoethanamine reacts with the epoxide and other oxygen-containing groups on the GO surface.

-

Purification: After cooling, centrifuge the mixture to separate the solid GO-mor catalyst.

-

Washing: Wash the collected solid repeatedly with deionized water and ethanol to remove any unreacted amine. Centrifuge after each wash.

-

Drying: Dry the final product in a vacuum oven at 60°C for 12 hours.

Self-Validation/Characterization:

-

FT-IR: Compare the spectra of GO and GO-mor. The GO-mor spectrum should show new peaks corresponding to C-H stretching of the morpholine ring and N-H bending, confirming successful functionalization.

-

TGA (Thermogravimetric Analysis): TGA will show a greater weight loss for GO-mor compared to GO, corresponding to the decomposition of the grafted organic moiety, allowing for quantification of the functionalization.

-

FESEM/EDS: Field-Emission Scanning Electron Microscopy (FESEM) will reveal the morphology of the nanosheets, while Energy Dispersive X-ray Spectroscopy (EDS) will confirm the presence of nitrogen, providing elemental evidence of functionalization.[7]

Visualization: Workflow for Catalyst Synthesis and Application

Emerging Frontiers: Organocatalysis and Photocatalysis

The application of morpholine derivatives is rapidly expanding into cutting-edge areas of catalysis.

-

Asymmetric Organocatalysis: Chiral ß-morpholine amino acids are being explored as organocatalysts. While morpholine-enamines are typically less nucleophilic than their pyrrolidine counterparts due to the electron-withdrawing effect of the ring oxygen, strategic substitution on the morpholine ring can overcome this.[8][9] These catalysts have shown remarkable ability to control diastereo- and enantioselectivity in 1,4-addition reactions, affording products with excellent yields and enantiomeric excess.[8] The carboxylic acid group on the catalyst is crucial, participating in the transition state to guide the stereochemical outcome.[9]

-

Photocatalysis with Covalent Organic Frameworks (COFs): In a novel application, morpholine has been used as a robust linking group in the synthesis of metal-phthalocyanine covalent organic frameworks (COFs).[10] These materials exhibit remarkable activity for the photocatalytic reduction of CO₂. The morpholine linker contributes to the stability and electronic properties of the framework, facilitating the efficient separation and transport of photogenerated charge carriers, which is critical for high photocatalytic performance.[10]

Conclusion

Morpholine derivatives represent a powerful and adaptable platform for the design of next-generation heterogeneous catalysts. Their utility spans from creating recyclable ionic liquid systems and robust bifunctional solid catalysts to enabling highly selective asymmetric transformations and advanced photocatalytic processes. The ability to precisely modify the morpholine scaffold ensures that its role will continue to expand, providing solutions to challenges in green chemistry, complex molecule synthesis, and renewable energy conversion. The protocols and principles outlined in this guide serve as a foundational resource for researchers looking to harness the significant potential of this remarkable heterocyclic compound.

References

-

Dige, N. C., Randive, C. S., Tamhane, O. S., Ghorpade, R. S., Kale, S. R., & Mahajan, P. G. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. Catalysis Research, 3(1), 1-13. Retrieved from [Link]

-

Dige, N. C., et al. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. LIDSEN Publishing Inc. Retrieved from [Link]

-

Wang, Y., et al. (2023). Morpholine-linked metal-phthalocyanine covalent organic frameworks for enhanced photocatalytic CO2 reduction. Journal of Materials Chemistry A. Royal Society of Chemistry. Retrieved from [Link]

-

Dige, N. C., et al. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones and Their Biological Properties. ResearchGate. Retrieved from [Link]

-

Maleki, A., & Ghamari, N. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

-